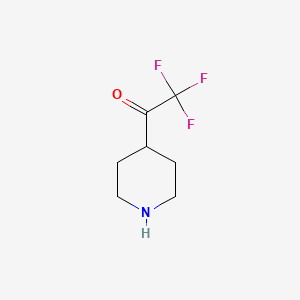

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone

Beschreibung

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a fluorinated ketone featuring a piperidin-4-yl substituent. The trifluoromethyl (CF₃) group confers enhanced metabolic stability, lipophilicity, and electronic effects, making it a valuable scaffold in medicinal chemistry and material science. The piperidine ring provides conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions in biological systems.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-piperidin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBHVBDVSKGEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669823 | |

| Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866929-67-1 | |

| Record name | 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The trifluoromethyl ketone group in this compound participates in oxidation reactions under controlled conditions. While direct oxidation of the trifluoromethyl group is uncommon due to its stability, adjacent functional groups (e.g., alcohols or amines) may undergo oxidation. For example:

-

Oxidation of Alcohol Derivatives : In related trifluoromethylated compounds, oxidation of α-hydroxy groups to ketones has been achieved using sodium persulfate (Na₂S₂O₈) and the nitroxide catalyst ACT (9-azabicyclo[3.3.1]nonane N-oxyl) in acetonitrile at 50°C . This method avoids hydration side reactions common in trifluoromethyl ketones.

| Reaction Type | Conditions | Conversion/Yield |

|---|---|---|

| Alcohol → Ketone | Na₂S₂O₈ (5 equiv), ACT (0.3 equiv), pyridine (5 equiv), acetonitrile, 50°C | 62% |

Reduction Reactions

The ketone moiety can be selectively reduced to form secondary alcohols. Common reducing agents include:

-

Sodium Borohydride (NaBH₄) : Mild reduction under ambient conditions yields the corresponding alcohol with retention of the trifluoromethyl group.

-

Lithium Aluminum Hydride (LiAlH₄) : More aggressive reduction may cleave the C–F bonds in the trifluoromethyl group, leading to defluorinated products.

Example Reaction :

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing nature activates the ketone toward nucleophilic attack. Key reactions include:

-

Amine Substitution : Reaction with primary amines forms Schiff bases, which can be stabilized under acidic conditions.

-

Thiol Addition : Thiols (e.g., mercaptoethanol) undergo nucleophilic addition to the carbonyl group, forming thioether derivatives.

Mechanistic Insight :

The trifluoromethyl group polarizes the carbonyl carbon, increasing its electrophilicity and facilitating nucleophilic attack. Piperidine’s nitrogen may act as a weak base to deprotonate intermediates .

Piperidine Ring Functionalization

The piperidine moiety undergoes reactions typical of secondary amines:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

-

Ring-Opening Reactions : Strong acids or bases can cleave the piperidine ring, though this is less common due to steric protection by the trifluoromethyl group.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis under neutral conditions but degrades in strongly acidic or alkaline environments:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen leads to slow cleavage of the C–F bonds.

-

Basic Hydrolysis : Hydroxide ions attack the carbonyl carbon, forming a geminal diol intermediate that decomposes into fluoroform (CHF₃) and piperidine derivatives .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

Industrial and Synthetic Relevance

The compound’s reactivity profile makes it valuable in:

-

Pharmaceutical Synthesis : Intermediate for protease inhibitors and kinase modulators.

-

Material Science : Building block for fluorinated polymers with enhanced thermal stability .

Experimental protocols emphasize inert atmospheres (N₂/Ar) and anhydrous solvents (THF, acetonitrile) to prevent side reactions .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a chemical compound with diverse applications across various fields. Research indicates that it exhibits significant biological activity. The trifluoromethyl group enhances its binding affinity to specific molecular targets, which may influence its pharmacological properties. Studies have suggested potential applications in medicinal chemistry, particularly as a ligand in biochemical assays and as an intermediate in drug synthesis.

Scientific Research Applications

This compound is used in functional group chemistry, with the trifluoromethyl (CF3) group suggesting potential applications related to its unique electronic properties.

The trifluoromethyl group enhances its binding affinity to specific molecular targets, influencing its pharmacological properties. Studies suggest its use in medicinal chemistry, particularly as a ligand in biochemical assays and as an intermediate in drug synthesis. The unique electronic properties imparted by the trifluoromethyl group allow for enhanced interactions with proteins and enzymes, which can lead to alterations in biological pathways, suggesting potential therapeutic benefits.

Interaction Studies

Interaction studies of this compound focus on its binding mechanisms with biological targets.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity. The piperidine ring may interact with biological receptors or enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Triazole Derivatives

Compounds such as 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) () and 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g) () share the trifluoroethanone core but replace the piperidinyl group with triazole rings. Key differences include:

- Regioselectivity and Yield : Substituents on the triazole ring significantly impact synthetic efficiency. For example, 3g (93% yield) and 3h (88% yield) with alkyl chains exhibit higher yields than N-substituted analogs like 4g (7.4%) and 4h (7%), indicating challenges in N-alkylation regioselectivity .

- Physical Properties : The melting point of 2a (105–108°C) reflects crystallinity due to hydrogen bonding, contrasting with the oily consistency of N-alkylated derivatives (e.g., 4f) .

Table 1: Comparison of Triazole-Based Trifluoroethanones

1,8-Naphthyridine Derivatives

Compounds like 2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone () replace the piperidine ring with a fused heterocyclic system. These derivatives are synthesized via microwave-assisted Friedländer condensation, offering eco-friendly advantages. Their extended π-conjugation enhances electronic properties, making them suitable for optoelectronic applications .

Oxadiazole and Isoxazole Analogues

2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS: 1033591-85-3, ) introduces an oxadiazole ring, which increases rigidity and metabolic stability compared to the piperidinyl analog. The molecular weight (242.16 g/mol) and planar structure may improve binding affinity in enzyme inhibition studies .

Boron-Containing Derivatives

2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone () incorporates a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions. This functionality is absent in the piperidinyl compound but highlights the versatility of trifluoroethanone derivatives in synthetic chemistry .

Piperidinyl Methanones

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone () and related analogs () retain the piperidine ring but introduce substituents like benzoyl groups. These modifications alter steric and electronic profiles, influencing receptor binding. For instance, the fluorobenzoyl group in increases molecular weight (303.25 g/mol) and may enhance blood-brain barrier penetration .

Table 2: Piperidinyl Trifluoroethanone Derivatives

Key Research Findings

Synthetic Efficiency : Triazole derivatives with alkyl substituents (e.g., 3g, 3h) achieve >90% yields via SN2 reactions, whereas N-alkylation (e.g., 4g, 4h) is less efficient (<10% yields) due to competing pathways .

Green Chemistry : Microwave synthesis of 1,8-naphthyridine derivatives () reduces reaction times and solvent waste, aligning with sustainable practices .

Regioselectivity Challenges : Acid-switchable synthesis () enables selective formation of 2H-triazoles over 1H-triazoles, critical for drug design .

Biologische Aktivität

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, particularly the trifluoromethyl group and the piperidine ring, suggest diverse interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.

- Piperidine Ring : Known for its role in many biologically active compounds, contributing to receptor binding and activity.

The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with hydrophobic regions of proteins. The piperidine moiety may facilitate hydrogen bonding and other interactions with biological molecules, influencing the compound's activity and specificity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against various bacterial strains. For example, related piperidine derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .

- Enzyme Inhibition : The compound has potential as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Structure-based drug design approaches have identified similar compounds with high potency against this target .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results showed that derivatives with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 µg/mL to 16 µg/mL depending on the specific strain tested .

Case Study 2: Enzyme Inhibition Assay

In an enzyme inhibition assay targeting DPP-4 (dipeptidyl peptidase IV), several analogs of this compound were synthesized. The most potent inhibitor demonstrated an IC50 value of 700 nM, indicating strong potential for therapeutic applications in type 2 diabetes management .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | MIC (µg/mL) | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | 4 - 16 | 700 | Antimicrobial & Enzyme Inhibition |

| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | 8 - 32 | 500 | Antimicrobial |

| Piperidine derivative A | 10 - 20 | 800 | Enzyme Inhibition |

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone in academic research?

The compound is typically synthesized via Friedel-Crafts acylation using a trifluoroacetyl chloride derivative and a piperidine-containing aromatic precursor. For example, aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst in anhydrous dichloromethane (DCM) at 0–25°C, yielding ~70–88% under optimized conditions . Alternative methods include EDC-mediated coupling (70–95% yield) for introducing the trifluoroacetyl group to functionalized piperidine derivatives . Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization techniques include:

- ¹H/¹³C/¹⁹F NMR : Distinct signals for the trifluoroacetyl group (¹⁹F: δ = −71.18 ppm; ¹³C: q, J = 34.7 Hz) and piperidinyl protons (e.g., δ = 2.46 ppm for methyl groups) .

- Mass spectrometry (EI) : Molecular ion peaks at m/z 203.16 (C₉H₈F₃NO) with fragmentation patterns confirming the acyl-piperidine backbone .

- IR spectroscopy : Strong carbonyl stretch at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ . Cross-referencing with literature data (e.g., PubChem entries) ensures accuracy .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is moisture-sensitive and should be stored in airtight containers under inert gas (N₂/Ar) at −20°C. Degradation studies show <5% decomposition over 6 months when protected from light and humidity. Avoid prolonged exposure to protic solvents (e.g., methanol), which can hydrolyze the trifluoroacetyl group .

Advanced Research Questions

Q. How can contradictory NMR data from different studies on this compound be resolved?

Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or hydration states. For example, the ¹³C signal for the carbonyl group shifts from δ = 180.29 ppm in CDCl₃ to δ = 92.28 ppm in DMSO-d₆ due to hydrogen bonding . Standardize experimental conditions (deuterated solvent, concentration) and compare with high-resolution spectra from databases like NIST . Computational modeling (DFT) can also predict shifts and validate assignments .

Q. What strategies optimize green chemistry metrics for synthesizing this compound?

- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), reducing environmental impact.

- Catalyst recycling : Recover AlCl₃ via aqueous extraction (pH adjustment).

- E-factor minimization : A reported E-factor of 13.6 (mass waste/product) was achieved using ethanol/water solvent systems and reduced catalyst loading .

Q. How does the electronic nature of the piperidinyl substituent influence the reactivity of this compound in further functionalization?

The electron-withdrawing trifluoroacetyl group activates the piperidine nitrogen for nucleophilic substitutions (e.g., alkylation, acylation). For instance, coupling with arylacetylenes via Sonogashira reactions (20 mol% CuI, 5 mol% Pd(PPh₃)₄) yields triazole derivatives with 60–90% efficiency. Steric hindrance from the piperidine ring necessitates optimized reaction temperatures (60–80°C) .

Q. What computational tools are effective in predicting the pharmacokinetic properties of derivatives of this compound?

DFT studies (e.g., B3LYP/6-31G*) model reaction mechanisms, such as azide-alkyne cycloadditions, and predict regioselectivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors, guiding medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.